molecular formula C12H9Cl2NO B1339653 2-(3,5-Dichlorophenoxy)aniline CAS No. 76838-75-0

2-(3,5-Dichlorophenoxy)aniline

Cat. No. B1339653
CAS RN: 76838-75-0
M. Wt: 254.11 g/mol
InChI Key: PKSRRBVQNAXVKN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)aniline (DCPA) is an aniline derivative that is widely used in scientific research, in particular in the field of biochemistry. It is a colorless, odorless, crystalline solid with a molecular weight of 243.06 g/mol and a melting point of 117-118°C. DCPA is used in a variety of applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new laboratory techniques.

Scientific Research Applications

Nephrotoxicity Studies

2-(3,5-Dichlorophenoxy)aniline and its derivatives are extensively studied for their nephrotoxicity potential. Rankin et al. (1986) investigated the in vivo and in vitro nephrotoxic potential of aniline and its monochlorophenyl derivatives, including 2-CA (a derivative of this compound), in Fischer 344 rats. They found that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, with 2-substitution producing the greatest increase (Rankin et al., 1986). Similarly, Rankin et al. (2016) explored the nephrotoxic potential of 3,5-dichloroaniline putative metabolites in isolated renal cortical cells from Fischer 344 rats, indicating the role of biotransformation in nephrotoxicity (Rankin et al., 2016).

Electrochemical Synthesis and Applications

Leyla Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of a novel polymer based on a derivative of aniline in aqueous solution. This research demonstrated the application of such compounds in dye-sensitized solar cells, enhancing their energy conversion efficiency (Shahhosseini et al., 2016).

Chemical Intermediate Optimization

D. Boschelli et al. (2001) focused on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where derivatives of this compound played a crucial role in the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).

Environmental and Aquatic Toxicity Research

The impact of chloroaniline compounds, including derivatives of this compound, on aquatic environments has been studied by F. Gersich and M. Mayes (1986). They conducted acute toxicity tests to determine the impact of these compounds on aquatic organisms (Gersich & Mayes, 1986).

Safety and Hazards

The safety data sheet for “2-(3,5-Dichlorophenoxy)aniline” indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs (Kidney) through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

2-(3,5-Dichlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and detoxification processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by disrupting mitochondrial function and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit or activate enzymes by binding to their active sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of metabolites that may have different biological activities . Additionally, long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level triggers significant biological responses. These findings highlight the importance of determining safe dosage levels for potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biological activity and toxicity. For example, its accumulation in the liver and kidneys can lead to organ-specific toxic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

2-(3,5-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRRBVQNAXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542723
Record name 2-(3,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76838-75-0
Record name 2-(3,5-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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